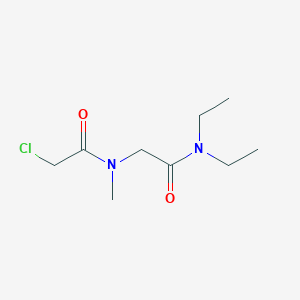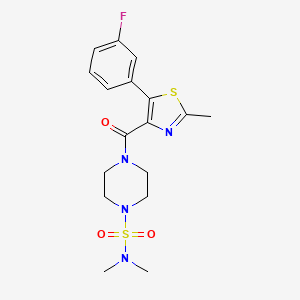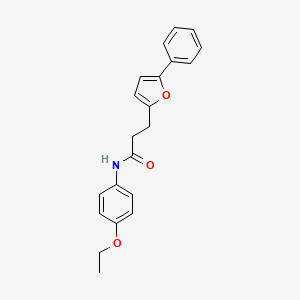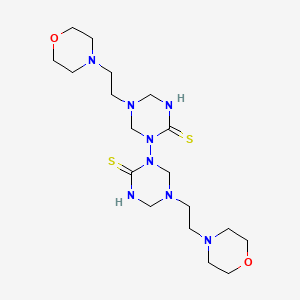
2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide is a synthetic organic compound with a complex structure. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloro-N-(2-(diethylamino)-2-oxoethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylethylamine: Used as an alkylating reagent in organic synthesis.
2-Chloro-N,N-dimethylacetamide: Commonly used as a solvent and reagent in organic synthesis.
Uniqueness
2-Chloro-N-(2-(diethylamino)-2-oxoethyl)-N-methylacetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an alkylating agent makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C9H17ClN2O2 |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C9H17ClN2O2/c1-4-12(5-2)9(14)7-11(3)8(13)6-10/h4-7H2,1-3H3 |
InChI Key |
ZDDYFIWYXMKDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate](/img/structure/B11032718.png)
![7-(2-amino-4-phenyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11032730.png)

![1-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11032744.png)
![6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032752.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11032754.png)
![5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032759.png)
![(5E)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11032762.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11032767.png)
![2-anilino-5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11032772.png)

![1-(1-Phenyl-3,4-dihydro-1h-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-yn-1-one](/img/structure/B11032777.png)
![N-(3-Chloro-2-methylphenyl)-5-[(4-toluidinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11032779.png)

